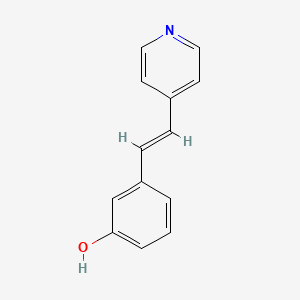

3-(2-(4-Pyridinyl)vinyl)phenol

Description

Properties

CAS No. |

5444-93-9 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-[(E)-2-pyridin-4-ylethenyl]phenol |

InChI |

InChI=1S/C13H11NO/c15-13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10,15H/b5-4+ |

InChI Key |

FIPNDRODDFDFAS-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C2=CC=NC=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-(4-Pyridinyl)vinyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Pyridinyl)vinyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones.

Reduction: Ethyl derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-(4-Pyridinyl)vinyl)phenol has been investigated for its potential therapeutic effects. Research indicates that similar compounds in the vinylphenol family exhibit various biological activities including:

- Antioxidant Activity : Compounds derived from vinylphenols have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Studies have shown that vinylphenol derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential use in pharmaceuticals .

- Anti-cancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anti-cancer agents .

Material Science

In material science, this compound can be used as a monomer for synthesizing polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance:

- Polymerization : The compound can undergo polymerization to form poly(this compound), which has applications in coatings and adhesives due to its robust chemical resistance .

- Photoresists : As a component in photoresist formulations, it contributes to the development of high-resolution patterns in semiconductor manufacturing .

Data Table: Biological Activities of Vinylphenol Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Vinylphenol | Antioxidant | |

| 4-Vinylguaiacol | Antimicrobial | |

| 2-Hydroxy-4-vinylpyridine | Anti-cancer | |

| This compound | Potential therapeutic agent | Current Study |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various vinylphenol derivatives, including this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential application in dietary supplements or pharmaceuticals aimed at oxidative damage prevention.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of vinylphenols demonstrated that this compound exhibited significant inhibitory effects against several pathogenic bacterial strains. This positions the compound as a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(2-(4-Pyridinyl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Linkage Variations

4-(2-Pyridin-4-yl-vinyl)-phenol (compound 9)

- Structure: Pyridinyl-vinyl group attached at the para position of phenol.

- Synthesis : Synthesized from 4-picoline and 4-hydroxybenzaldehyde in 22% yield .

- Spectroscopy : ¹H NMR shows a trans-vinyl proton doublet at δ 7.00 (J = 16.06 Hz), confirming the vinyl linkage. Aromatic protons appear at δ 6.80–8.49 .

- Key Difference : Positional isomerism (para vs. meta substitution in the target compound) alters electronic conjugation and steric interactions.

4-(2-Pyridin-4-yl-propenyl)-phenol (compound 11)

- Structure : Pyridinyl-propenyl (–CH₂–CH₂–) linker at the para position.

- Synthesis : Higher yield (58%) compared to compound 9, attributed to the saturated propenyl linker .

- Spectroscopy : ¹H NMR shows a singlet at δ 7.06 for the propenyl group. IR reveals C–O (1218 cm⁻¹) and hydroxyl (2989 cm⁻¹) stretches .

Pyridinyl-Ethyl and Alkyl-Substituted Analogs

3-[2-(2-Pyridinyl)ethyl]phenol (CAS 6297-27-4)

- Structure: Ethyl (–CH₂–CH₂–) linker between pyridine and phenol.

- Molecular Formula: C₁₃H₁₃NO (M = 199.25) .

4-Phenylphenol (4-PP)

- Structure : Biphenyl system with a hydroxyl group.

- Classification: A benzenoid lacking heterocyclic pyridine .

- Key Difference : The absence of a pyridine ring and vinyl linker simplifies the structure, likely reducing solubility in polar solvents.

Halogenated and Fused-Ring Derivatives

2-(1-(4-Bromophenyl)vinyl)phenol (CAS 1448251-17-9)

3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine

- Structure : Fused pyridopyrazine core with fluorophenyl and pyridinyl groups.

- Synthesis : Microwave-assisted reaction yields two regioisomers .

Biological Activity

3-(2-(4-Pyridinyl)vinyl)phenol, a derivative of vinylphenol, has garnered attention in recent years for its potential biological activities. This compound is characterized by a vinyl group attached to a phenolic structure, which is further substituted with a pyridine moiety. The unique structural features of this compound suggest diverse biological interactions and therapeutic potentials.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, 4-vinylphenol, a related compound, has been shown to inhibit metastasis and cancer stemness in breast cancer cells. It targets cancer stem-like cells (CSCs), which are often responsible for tumor recurrence and metastasis . The mechanisms of action include modulation of signaling pathways such as β-catenin and EGFR, leading to reduced tumorigenicity and enhanced apoptosis in cancer cells.

The biological activity of this compound may involve:

- Inhibition of CSC traits : Similar to 4-vinylphenol, it may reduce spheroid formation and expression of markers associated with stemness.

- Induction of Apoptosis : Increased expression of caspases (e.g., caspases 3 and 9) suggests that this compound may promote programmed cell death in malignant cells.

- Inhibition of Invasion : By affecting the expression and activity of matrix metalloproteinases (MMPs), it may reduce the invasive potential of cancer cells.

Comparative Analysis with Related Compounds

Case Studies

- In Vitro Studies : A study on MDA-MB-231 breast cancer cells enriched with CSCs demonstrated that treatment with related phenolic compounds significantly reduced cell proliferation and invasion . The study highlighted the importance of targeting CSCs to improve therapeutic outcomes.

- In Vivo Studies : Using zebrafish models, researchers observed that treatment with phenolic compounds led to decreased metastatic spread, reinforcing the potential application of these compounds in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-(4-Pyridinyl)vinyl)phenol, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via a condensation reaction between 4-picoline and 4-hydroxybenzaldehyde under reflux conditions. A reported procedure achieved a 22% yield using a 90:10 CH₂Cl₂/MeOH solvent system and isolation via column chromatography . To improve yields, consider:

- Optimizing stoichiometric ratios (e.g., excess aldehyde to drive the reaction).

- Using catalysts like acetic acid or Lewis acids to enhance the condensation efficiency.

- Adjusting reaction time and temperature to minimize side products.

- Data Reference :

| Reagents | Solvent | Yield | Rf Value |

|---|---|---|---|

| 4-Picoline, 4-hydroxybenzaldehyde | CH₂Cl₂/MeOH (90:10) | 22% | 0.34 |

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Key signals include aromatic protons (δ 6.80–8.49 ppm), a vinyl proton (δ 7.00, J = 16.06 Hz), and a phenolic -OH (δ 9.77 ppm) in DMSO-d₆ .

- IR : Look for O-H stretching (~3300 cm⁻¹) and C=C/C=N vibrations (1600–1500 cm⁻¹). Compare with computational spectra (e.g., DFT-predicted IR) for validation .

- Validation : Cross-reference experimental data with computational models to resolve ambiguities in overlapping signals.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

- Methodology :

- Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and hyperpolarizability (β) to assess NLO potential .

- Incorporate solvent effects (e.g., DMSO) via the polarizable continuum model (PCM).

- Key Findings :

| Property | Computational Value | Experimental Correlation |

|---|---|---|

| HOMO-LUMO Gap | ~4.5 eV | N/A |

| Hyperpolarizability (β) | 1.5 × 10⁻³⁰ esu | Validate via EFISHG experiments |

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

- Case Study : Discrepancies in predicted vs. observed reaction pathways (e.g., unexpected byproducts during synthesis).

- Resolution :

- Perform mechanistic studies (e.g., trapping intermediates with radical scavengers).

- Use high-level ab initio methods (e.g., CCSD(T)) to refine DFT-predicted transition states .

- Example : If a side reaction occurs via a radical pathway, validate using electron paramagnetic resonance (EPR) spectroscopy.

Q. How can X-ray crystallography and molecular docking elucidate the solid-state structure and biological interactions of derivatives?

- Methodology :

- Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate).

- Analyze crystal packing and hydrogen-bonding networks (e.g., phenol-pyridine interactions) .

- Dock derivatives into protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities .

- Data Application :

| Technique | Application |

|---|---|

| X-ray | Confirm trans-configuration of the vinyl group |

| Docking | Screen for potential kinase inhibitors |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.